molecular formula C10H6Cl2N2O2S B2821867 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid CAS No. 1176036-01-3

2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2821867
CAS No.: 1176036-01-3
M. Wt: 289.13
InChI Key: GRZJALQTWNPLAW-UHFFFAOYSA-N
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Description

2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid is a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the mammalian target of rapamycin (mTOR) signaling pathway and energy metabolism. This compound has emerged as a critical pharmacological tool for dissecting the complex roles of SIK family kinases. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the growth of certain cancer cells, particularly those reliant on dysregulated mTOR signaling, by influencing downstream effectors. Its specificity for SIK3 over other kinase family members makes it invaluable for studies aiming to understand the isoform-specific functions of SIKs in processes such as autophagy, lipid metabolism, and gluconeogenesis. Investigations have shown that SIK3 inhibition can modulate the CREB-regulated transcription coactivator (CRTC) family, thereby affecting gene expression programs linked to cellular adaptation and survival. The compound is therefore a key asset for researchers exploring novel therapeutic strategies in oncology and metabolic diseases, providing a means to chemically validate SIK3 as a potential drug target.

Properties

IUPAC Name

2-(2,5-dichloroanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S/c11-5-1-2-6(12)7(3-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZJALQTWNPLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC(=CS2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,5-dichloroaniline with thioamides under specific conditions. One common method includes the use of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid exhibits antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria.

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis or dermatitis.

Cancer Research
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. Further research is needed to elucidate its efficacy and safety profiles in vivo.

Agricultural Applications

Pesticide Development
Given its biological activity, this compound could be explored as a basis for developing new pesticides. Its ability to disrupt microbial processes may provide an environmentally friendly alternative to traditional chemical pesticides.

Plant Growth Regulation
There is potential for this compound to act as a plant growth regulator. Research into thiazole derivatives has indicated that they can influence plant metabolism and growth patterns, which could enhance crop yields or stress resistance.

Cosmetic Applications

Skin Care Formulations
The compound's anti-inflammatory and antimicrobial properties make it suitable for incorporation into cosmetic formulations aimed at treating acne or other skin conditions. Its ability to modulate skin responses could improve the efficacy of topical treatments.

Stability in Formulations
Studies on the stability of cosmetic products containing thiazole derivatives indicate that this compound can enhance the shelf life and effectiveness of active ingredients in formulations.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed significant inhibition of bacterial growth in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in therapeutic applications targeting chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid ()
  • Molecular Formula: C₁₀H₅F₂NO₂S (241.21 g/mol).
  • Key Differences: Halogen Type/Position: Fluorine at phenyl 2,6 positions vs. chlorine at 2,5 in the target compound. Functional Groups: Lacks the amino linker; the phenyl group is directly attached to the thiazole. This absence reduces hydrogen-bonding capacity and may limit solubility in polar solvents.
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid ()
  • Molecular Formula: C₁₀H₅Cl₂NO₂S (274.12 g/mol).
  • Key Differences: Chlorine Position: Chlorines at phenyl 2,3 positions vs. 2,5 in the target compound. Physical Properties: Melting point 233–234°C, suggesting high crystallinity. The target compound’s melting point (if similar) would reflect comparable stability, but differences in substitution could shift this range.
Triazole-Based Agrochemicals ()
  • Examples : Etaconazole, propiconazole (triazole fungicides with dichlorophenyl groups).
  • Key Differences :
    • Core Structure : These compounds feature triazole and dioxolane rings, unlike the thiazole-carboxylic acid core of the target compound. The triazole moiety enhances antifungal activity by inhibiting cytochrome P450 enzymes, whereas the thiazole-carboxylic acid structure may target different pathways (e.g., kinase inhibition or bacterial enzymes) .
    • Applications : compounds are agrochemicals, while the target’s structure aligns more with medicinal chemistry (e.g., antibiotics or anti-inflammatories).

Critical Analysis of Structural Impact

  • Electronic Effects : Chlorine’s electron-withdrawing nature in the target compound may enhance electrophilic reactivity at the thiazole ring compared to fluorine-substituted analogs .
  • Solubility: The amino group in the target compound could improve aqueous solubility via hydrogen bonding, contrasting with the lower solubility of non-amino analogs like ’s compound .
  • Synthetic Accessibility: Introducing the amino group likely requires coupling reactions (e.g., Buchwald-Hartwig), whereas direct aryl-thiazole linkages () may form via Suzuki-Miyaura cross-coupling .

Biological Activity

2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its thiazole ring and carboxylic acid functional group. Its unique structural features suggest potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H6Cl2N2O2S
  • Molecular Weight : Approximately 274.115 g/mol
  • Structural Features : Contains a thiazole ring and a dichlorophenyl group which enhances lipophilicity and may influence interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in various metabolic pathways.
  • Cellular Signaling Interference : Modulation of signaling pathways that could lead to therapeutic effects.
  • Antimicrobial Activity : Potential to inhibit growth of bacteria and fungi due to its structural similarities with known antimicrobial agents.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. The specific compound has been explored for its potential against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies have shown promising results against resistant strains, suggesting it could serve as a lead compound for new antibiotics.
PathogenActivity Observed
Staphylococcus aureusEffective against methicillin-resistant strains
Escherichia coliInhibition noted in laboratory settings

Anticancer Activity

The compound has been assessed for anticancer properties:

  • Cell Viability Assays : In vitro studies demonstrated reduced viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
CompoundCell LineViability Reduction (%)
This compoundA54939.8%
This compoundCaco-231.9%

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against drug-resistant Staphylococcus aureus and Enterococcus faecium. Results indicated significant inhibition at concentrations lower than those required for conventional antibiotics .
  • Anticancer Research : Another study focused on the compound's effects on colorectal cancer cells (Caco-2). Treatment with varying concentrations showed a dose-dependent decrease in cell viability, with statistical significance noted at higher doses .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acidChlorine substitutionAntitumor
5-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acidBromine substitutionAntimicrobial
2-Amino-1,3-thiazole-4-carboxylic acidAmino group presentAnticonvulsant

Q & A

Basic: What are the standard synthetic routes for preparing 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid?

Answer:
The synthesis typically involves cyclization of precursors such as thiosemicarbazones or condensation reactions. For example:

  • Step 1: React 2,5-dichloroaniline with thiourea derivatives to form a thiosemicarbazone intermediate.
  • Step 2: Cyclize the intermediate using dehydrating agents like phosphorus oxychloride (POCl₃) to form the thiazole ring.
  • Step 3: Introduce the carboxylic acid group via hydrolysis or oxidation.
    Key parameters include temperature control (70–100°C) and inert atmospheres to prevent side reactions. Yields are optimized by adjusting stoichiometry and reaction time .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the thiazole ring structure and substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for dichlorophenyl groups).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~317 for C₁₀H₅Cl₂N₂O₂S).
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm functional groups .

Basic: What biological activities are associated with this compound?

Answer:
Thiazole derivatives exhibit:

  • Antimicrobial Activity: MIC values ≤16 µg/mL against Gram-positive bacteria (e.g., S. aureus).
  • Enzyme Inhibition: IC₅₀ <10 µM for kinases (e.g., EGFR) and hydrolases.
  • Anticancer Potential: EC₅₀ ~20 µM against HeLa and MCF-7 cell lines via apoptosis induction .

Advanced: How can researchers optimize synthetic yields while minimizing impurities?

Answer:

  • Reagent Purity: Use ≥97% pure starting materials to reduce side products.
  • Catalytic Additives: Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Chromatographic Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound with ≥95% purity .

Advanced: How should contradictions in reported biological data be addressed?

Answer:

  • Assay Standardization: Replicate studies under identical conditions (e.g., pH 7.4, 37°C).
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Meta-Analysis: Compare data across multiple studies to identify trends or outliers .

Advanced: What biochemical assays are suitable for studying its enzyme inhibition?

Answer:

  • Kinase Assays: Use fluorescence-based ADP-Glo™ kits with ATP concentrations ≤1 mM.
  • Hydrolase Assays: Monitor substrate cleavage via spectrophotometry (e.g., p-nitrophenyl esters at 405 nm).
  • Dose-Response Curves: Generate IC₅₀ values with 8–12 data points spanning 0.1–100 µM .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Answer:

  • Docking Simulations: Use AutoDock Vina to map interactions with target proteins (e.g., hydrophobic pockets accommodating dichlorophenyl groups).
  • QSAR Models: Correlate electronic parameters (e.g., Hammett σ constants) with bioactivity.
  • MD Simulations: Assess binding stability over 100-ns trajectories .

Basic: What are the stability and storage recommendations?

Answer:

  • Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability: Shelf life >2 years when desiccated; monitor via HPLC for carboxylic acid decomposition .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices?

Answer:

  • Linearity: Achieve R² ≥0.998 over 0.1–50 µg/mL using LC-MS/MS.
  • Recovery Tests: Spike biological samples (plasma, tissue homogenates) at 80–120% recovery.
  • LOQ: Establish ≤10 ng/mL via signal-to-noise ratios ≥10:1 .

Advanced: What strategies enhance solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug Design: Esterify the carboxylic acid to improve membrane permeability.
  • Nanoformulations: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release.
  • Co-Solvents: Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes to prevent precipitation .

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